Product packaging for Brovanexine(Cat. No.:CAS No. 54340-61-3)

Brovanexine

Cat. No.: B1667943
CAS No.: 54340-61-3
M. Wt: 568.3 g/mol
InChI Key: DQTRREPKGJIABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Brovanexine (CAS 54340-61-3) is an experimental mucolytic agent investigated for its potential in managing respiratory conditions characterized by excessive or viscous mucus . Research indicates its mechanism of action involves breaking down and reducing the viscosity of mucus in the respiratory tract through the disruption of disulfide bonds within mucoproteins . This mucolytic activity is suggested to facilitate easier clearance of airways. Furthermore, animal studies have shown that this compound can stimulate secretory activities in tracheal submucosal glands and alter the composition of mucus glycoproteins, promoting a less viscous secretion . Some research also describes it as a derivative or is closely related to the well-known mucolytic agent bromhexine, which works by degrading mucopolysaccharide fibers and stimulating serous fluid secretion . Available data suggests this compound may have applications in preclinical research for conditions such as chronic obstructive pulmonary disease (COPD), asthma, and bronchitis . The compound is supplied with the following identifier for precise referencing: UNII Y00SD533IW . This compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28Br2N2O4 B1667943 Brovanexine CAS No. 54340-61-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54340-61-3

Molecular Formula

C24H28Br2N2O4

Molecular Weight

568.3 g/mol

IUPAC Name

[4-[[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenyl]carbamoyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C24H28Br2N2O4/c1-15(29)32-21-10-9-16(12-22(21)31-3)24(30)27-23-17(11-18(25)13-20(23)26)14-28(2)19-7-5-4-6-8-19/h9-13,19H,4-8,14H2,1-3H3,(H,27,30)

InChI Key

DQTRREPKGJIABH-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC

Appearance

Solid powder

Other CAS No.

54340-61-3

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

54340-60-2 (mono-hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bronquimucil
brovanexine
brovanexine monohydrochloride
UR 389

Origin of Product

United States

Chemical Synthesis Pathways and Precursor Chemistry of Brovanexine

Methodologies for Brovanexine Chemical Synthesis.

The synthesis of this compound involves the formation of an amide bond linking a substituted benzoic acid derivative to a substituted aniline (B41778) derivative, which also bears a cyclohexylmethylamino moiety. While a detailed step-by-step synthesis specific to this compound is not extensively described in the provided literature, its structural relationship to Bromhexine (B1221334) suggests potential common synthetic strategies for parts of the molecule. This compound is noted as a derivative of Bromhexine. cymitquimica.com

Methods for synthesizing Bromhexine hydrochloride, a related compound, have been reported. One approach involves starting materials such as 2-amino-3,5-dibromo benzaldehyde (B42025) and N-methylcyclohexylamine, undergoing reductive amination to form the bromhexine free base, followed by salt formation with hydrogen chloride. synthinkchemicals.comchemicalbook.com Another method for Bromhexine hydrochloride synthesis involves the reaction of 2-amino-3,5-dibromo benzylalcohol with N-methylcyclohexylamine in the presence of a catalyst, followed by salt formation. chemicalbook.com Given this compound's structure, which includes a 2,4-dibromo-6-substituted aniline core and a cyclohexylmethylamino group, similar amination or reductive amination reactions involving brominated aniline precursors and N-methylcyclohexylamine are likely involved in the construction of this part of the molecule.

The formation of the benzamide (B126) linkage in this compound requires coupling a carboxylic acid derivative with an amine. The presence of an acetoxy group on the vanillic acid derived portion of the molecule indicates that acetylation is a step in the synthesis or involves an acetylated vanillic acid derivative as a precursor.

Precursor Compounds in this compound Synthesis: A Focus on Vanillic Acid and its Derivatives.

Vanillic acid, chemically known as 4-hydroxy-3-methoxybenzoic acid, is identified as a key precursor in the synthesis of this compound. This highlights the importance of the vanillic acid scaffold in the structure of this compound. Vanillic acid itself can be produced through various methods, including the oxidation of vanillin.

The structure of this compound (C24H28Br2N2O4) cymitquimica.comnih.govalfa-chemistry.comsigmaaldrich.com incorporates a moiety derived from vanillic acid, specifically a 4-(acetyloxy)-3-methoxybenzoyl group. This suggests that a vanillic acid derivative, possibly acetylated vanillic acid or a reactive derivative thereof (e.g., acid chloride or ester), is coupled with a complex aniline containing the dibromo and cyclohexylmethylamino substituents.

Other essential precursor components can be inferred from the structure of this compound and its relationship to Bromhexine. These likely include a brominated aromatic compound that forms the 2,4-dibromo-6-substituted aniline core and N-methylcyclohexylamine, which contributes the cyclohexylmethylamino group. synthinkchemicals.comchemicalbook.com Specifically, precursors related to 2-amino-3,5-dibromo benzaldehyde or 2-amino-3,5-dibromo benzyl (B1604629) alcohol are implicated in the synthesis of the related compound Bromhexine. synthinkchemicals.comchemicalbook.com

Synthetic Approaches to this compound Analogues for Research Purposes.

Research into this compound analogues often stems from the exploration of compounds with similar structural features or derived from common precursors like Vanillic acid. The synthesis of novel Vanillic acid hybrid derivatives has been pursued for potential biological activities, with this compound being cited as an example of a known pharmaceutical derived from Vanillic acid. These synthetic approaches involve modifying the Vanillic acid structure through reactions such as etherification, esterification, or hybridization with other molecular entities to create new compounds for evaluation.

Furthermore, given the structural similarities between this compound and Bromhexine, synthetic strategies for this compound analogues may involve modifications to the Bromhexine scaffold. Studies identifying compounds with structural scaffolds similar to Bromhexine, including this compound, as potential inhibitors for specific enzymes suggest that analogue synthesis could focus on altering different parts of this core structure to investigate the impact on activity and properties. This could involve variations in the substitution patterns on the aromatic rings, modifications to the linker between the rings, or alterations to the cyclohexylmethylamino moiety.

Structure Activity Relationship Sar Analysis of Brovanexine

Elucidating Key Structural Motifs for Brovanexine's Pharmacological Efficacy in Preclinical Models.

Identifying the key structural motifs responsible for this compound's pharmacological efficacy in preclinical models would necessitate targeted research involving the synthesis and testing of various analogs. This process typically involves creating compounds where specific parts of the this compound structure are altered, removed, or replaced with different chemical groups researchgate.net. By comparing the biological activity of these modified compounds to that of the parent this compound, researchers can deduce which structural features are essential for its desired effects.

For instance, studies might explore the impact of the degree and pattern of bromination on the phenyl ring, the influence of the methoxy (B1213986) and acetate (B1210297) groups on the other aromatic ring, the importance of the carboximidic acid linkage, and the contribution of the cyclohexyl-methylamino side chain to binding and activity. Preclinical models relevant to this compound's potential therapeutic applications would be used to assess the efficacy of these analogs, thereby highlighting the structural motifs critical for activity in those specific biological contexts. Without specific published studies on this compound's SAR in preclinical models, a detailed discussion of these key motifs cannot be provided.

Comparative SAR Studies: this compound Versus Structurally Related Compounds.

Comparative SAR studies involve evaluating the biological activities of a series of compounds that share structural similarities to understand how subtle or significant structural differences lead to variations in activity collaborativedrug.comnih.gov. While this compound is mentioned in the context of being synthesized from compounds like Vanillic acid chemicalbook.com or related to building blocks like Cyclohexylamine (B46788) , and appears in lists alongside other compounds labshare.cndrugbank.com, detailed comparative SAR studies specifically contrasting this compound's activity with a range of closely structurally related analogs to elucidate specific SAR trends are not extensively detailed in the provided search results.

Such studies would typically involve comparing this compound to compounds with variations in the aromatic ring substituents, the linker region, or the amine side chain. For example, comparing this compound to a compound with a different halogen substitution pattern on the phenyl ring, or an analog with a modified linker or a different cyclic or acyclic amine, would provide insights into the SAR. Analyzing the changes in potency, efficacy, or selectivity resulting from these structural variations would help to build a comprehensive picture of the SAR. The absence of specific data from such comparative studies in the search results limits the ability to provide a detailed analysis in this section.

Mechanistic Pharmacological Investigations of Brovanexine

Comparative Mechanistic Studies with Bromhexine (B1221334). Brovanexine is a derivative of bromhexine, another well-established mucolytic agent.ncats.ioncats.ioComparative studies have been conducted to understand the similarities and differences in their pharmacological effects on the respiratory tract.nih.gov

Modulation of Respiratory Tract Fluid Secretion. Both this compound and bromhexine have been shown to increase the output volume of respiratory tract fluid (RTF).ncats.ionih.govwikipedia.orgThis increase in fluid secretion can help to hydrate (B1144303) mucus, making it less viscous and easier to clear.wikipedia.orgStudies in rats, rabbits, and dogs have demonstrated that oral or intraduodenal administration of this compound at doses ranging from 5 to 40 mg/kg caused a significant increase in RTF output volume, comparable in potency to bromhexine.nih.govHowever, the pattern of increasing RTF was noted to be different between the two compounds.nih.govThe increase in the serous ingredient of RTF appeared more remarkable after this compound administration compared to bromhexine treatment, although neither drug influenced the component ratio of glucose or protein in canine RTF.nih.govThis suggests that while both compounds stimulate fluid secretion, they may influence the composition of the secreted fluid differently, potentially impacting the final properties of the mucus.nih.gov

Subject (Species)Administration RouteDose (mg/kg)Effect on RTF Output VolumeComparison to Bromhexine PotencyPattern of RTF IncreaseInfluence on RTF Glucose/Protein Ratio (Dogs)Source
Rats, Rabbits, DogsOral or Intraduodenal5-40Significant increaseAlmost as potentDifferentNo influence nih.gov

Regarding mucociliary transport, while this compound significantly increased the rate in unanesthetized pigeons, bromhexine caused a slight decrease in the same study. nih.gov This suggests a potential difference in their effects on ciliary dynamics. nih.gov

Role of Lysosomal Enzymes in Mucus Clearance.

This compound, as a mucolytic agent, facilitates the clearance of excess and thickened mucus from the respiratory tract patsnap.com. This action is crucial in managing respiratory conditions characterized by mucus hypersecretion patsnap.com. While this compound's primary mechanism involves the cleavage of disulfide bonds in mucus glycoproteins, thereby reducing viscosity, investigations into its related compound, bromhexine, have highlighted a potential contribution of lysosomal enzymes to the mucolytic process patsnap.comsemanticscholar.orgnih.gov.

Studies focusing on bromhexine have proposed that its mucolytic effect is partly mediated by the release of lysosomal enzymes within the secretory cells of the airway semanticscholar.orgnih.gov. These enzymes are believed to act upon the acid glycoproteins (AGP), which are key components of mucus, leading to their enzymatic degradation and a reduction in mucus viscosity semanticscholar.org.

Experimental evidence supporting this includes observations in canine tracheal tissue where exposure to bromhexine resulted in a decrease in the number of stained lysosomes in glandular cells nih.gov. This decrease was found to correlate with histochemical changes in acid glycoproteins within the cells, suggesting a link between lysosomal enzyme release and mucolytic activity nih.gov. The enzymes liberated from lysosomes into the cytoplasm are hypothesized to exert their effect on the AGP contained within mucus granules nih.gov.

Given that this compound is a derivative of bromhexine and shares similar mucolytic properties, it is plausible that a comparable mechanism involving the modulation or release of lysosomal enzymes contributes to its effects on mucus clearance ncats.ioresearchgate.net. This compound has been shown to influence the secretory activities of tracheal secretory cells and the behavior of mucus glycoproteins in these cells researchgate.net. It has also demonstrated the ability to increase respiratory tract fluid output and reduce its viscosity in animal studies ncats.ionih.gov.

While direct, detailed data specifically quantifying the impact of this compound on lysosomal enzyme activity and its direct correlation with mucus clearance in humans or animal models is not prominently available in the provided search results, the mechanistic insights gained from studies on bromhexine provide a strong basis for further investigation into this aspect of this compound's pharmacological profile.

CompoundEffect on Lysosomes (Indirect Evidence from Bromhexine Studies)Proposed Mechanism
This compoundPotential decrease in stained lysosomes in secretory cellsPossible liberation of lysosomal enzymes into cytoplasm

This table summarizes the potential link between this compound (based on bromhexine research) and lysosomal enzymes in the context of mucus clearance.

Preclinical Pharmacological Characterization of Brovanexine in Non Human Models

Evaluation of Brovanexine's Effects on Respiratory Tract Fluid Volume and Composition in Animal Models.

Studies in various animal species, including rats, rabbits, and dogs, have investigated the effects of this compound hydrochloride (BR-222) on respiratory tract fluid (RTF). Oral or intraduodenal administration of BR-222 at doses ranging from 5 to 40 mg/kg resulted in a significant increase in the output volume of RTF nih.gov. While its potency was found to be comparable to that of bromhexine (B1221334), the pattern of increasing RTF differed between the two compounds nih.gov. This compound administration appeared to cause a more notable increase in the serous component of RTF compared to bromhexine treatment nih.gov. However, neither this compound nor bromhexine demonstrated an influence on the component ratio of glucose or protein in the RTF of dogs nih.gov.

Below is a summary of the observed effects on RTF volume:

Animal ModelRoute of AdministrationDose Range (mg/kg)Effect on RTF Volume
RatsOral (p.o.) or Intraduodenal (i.d.)5 - 40Significant increase
RabbitsOral (p.o.) or Intraduodenal (i.d.)5 - 40Significant increase
DogsOral (p.o.) or Intraduodenal (i.d.)5 - 40Significant increase

Assessment of this compound's Influence on Sputum Viscosity in Non-Human Organisms.

The impact of this compound on the viscosity of respiratory secretions has been explored in preclinical settings. In SO2-exposed rabbits, a dose of 10 mg/kg of BR-222 administered intraduodenally showed a tendency to reduce sputum viscosity nih.gov. Similarly, in anesthetized dogs, intraduodenal administration of this compound at doses of 10 and 20 mg/kg also exhibited a tendency to decrease the viscosity of RTF, an effect also observed with bromhexine nih.gov.

Studies on this compound-Mediated Enhancement of Mucociliary Transport in Preclinical Species.

The effect of this compound on mucociliary transport, a key mechanism for clearing mucus and inhaled particles from the airways, has been evaluated in preclinical models. In unanesthetized pigeons, an intramuscular dose of 6 mg/kg of BR-222 led to a significant increase in the mucociliary transport rate nih.gov. This finding contrasts with the effect of bromhexine, which caused a slight decrease in mucociliary transport rate in the same model nih.gov. The enhancement of ciliary activity by this compound hydrochloride is suggested to contribute to more efficient mucus removal and improved respiratory function patsnap.com.

Exploration of this compound's Pharmacodynamic Profile in Animal Systems.

This compound functions primarily as a mucolytic agent in preclinical models patsnap.com. Its mucolytic action involves the breakdown of mucus glycoproteins, which reduces mucus viscosity and facilitates its expulsion from the respiratory tract patsnap.com. Beyond its effects on mucus properties and transport, this compound hydrochloride may also exhibit mild anti-inflammatory properties patsnap.com. Inflammation in the respiratory tract can contribute to increased mucus production and airway obstruction, suggesting a potential benefit from this anti-inflammatory effect patsnap.com. Additionally, this compound hydrochloride may possess antioxidant activity, acting as a scavenger of reactive oxygen species and potentially protecting respiratory tissues from oxidative damage patsnap.com.

Analytical Methodologies for Brovanexine Research

Chromatographic Techniques for Brovanexine Separation and Quantification.

Chromatography plays a vital role in separating this compound from impurities, precursors, or matrix components, enabling its subsequent quantification and characterization. Various chromatographic modes have been applied to this compound and its analogues.

Liquid Chromatography Applications.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and related compounds sielc.comnih.govsielc.comnih.govsielc.comjfda-online.comijsr.net. HPLC allows for the separation of this compound based on its interaction with a stationary phase and elution by a mobile phase.

Different stationary phases and mobile phase compositions have been reported for the analysis of related compounds like bromhexine (B1221334), which are likely applicable or adaptable for this compound. Reversed-phase (RP) HPLC is commonly employed, utilizing C18 columns nih.govnih.govjfda-online.com. Mixed-mode chromatography columns, such as Primesep 200 and Newcrom R1, have also been used for the separation of bromhexine and related compounds, offering retention based on both hydrophobic and ionic interactions sielc.comsielc.comsielc.com.

Mobile phases typically consist of mixtures of water and organic solvents like acetonitrile (B52724) (MeCN) or methanol, often with the addition of acidic modifiers such as phosphoric acid or formic acid to control ionization and improve peak shape sielc.comnih.govsielc.comsielc.comjfda-online.comijsr.net. For instance, an HPLC method for bromhexine used a mobile phase of MeCN/H2O (60/40%) with 0.05% H3PO4 on a Primesep 200 column sielc.com. Another method for bromhexine and impurities utilized methanol:water (90:10, v/v) adjusted to pH 2.5 with O-phosphoric acid on a C18 column nih.gov. Detection is frequently performed using UV detectors at various wavelengths, including 210 nm, 225 nm, 240 nm, 245 nm, 248 nm, and 315 nm, depending on the specific method and analytes sielc.comnih.govsielc.comjfda-online.comijsr.net.

HPLC methods have been developed and validated for the quantitative determination of related compounds in pure forms and pharmaceutical formulations, demonstrating good linearity, accuracy, and precision nih.govijsr.net.

Here is a summary of some reported HPLC conditions for related compounds, indicative of methods applicable to this compound:

ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)AnalytesSource
Primesep 200MeCN/H2O – 60/40% with 0.05% H3PO41.0UV 210, 245, 315Bromhexine sielc.com
C18Methanol:water (90:10, v/v) pH 2.5 with H3PO41.5UV 240Bromhexine, Impurities B & C nih.gov
Primesep 200Water, MeCN, H2SO4-UV 210, 245, 315Bromhexine, Ambroxol sielc.com
Shim-pack ODSMethanol-water (98:2, v/v)-SIM m/z 264.1 (for BHX)Bromhexine nih.gov
C18Acetonitrile/water/phosphoric acid/triethylamine (22/78/0.1/0.1) + 0.7 mM TBA-UV 225Bromhexine HCl, Baicalin jfda-online.com
M.N (C18)Buffer: acetonitrile (20:80 v/v)1.5UV 248Bromhexine HCl ijsr.net

Liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of drugs and their metabolites due to its high sensitivity and selectivity researchgate.netdoe.gov. LC-MS/MS methods have been developed for the quantification of bromhexine and its metabolites in biological samples like human plasma nih.govresearchgate.net. This suggests that LC-MS-based approaches are highly relevant for the analysis of this compound and its potential metabolites in complex matrices.

Gas Chromatography Methods.

Gas Chromatography (GC) is another chromatographic technique that has been applied to the analysis of compounds structurally related to this compound, such as bromhexine nih.govnih.gov. GC is suitable for volatile or semi-volatile compounds. For less volatile compounds, derivatization may be necessary to make them amenable to GC analysis americanpharmaceuticalreview.com.

GC methods for bromhexine in human plasma have utilized columns packed with stationary phases like 5% SE-30 nih.gov. Detection methods include electron capture detection (ECD) nih.gov and nitrogen-selective flame ionization detection nih.gov. GC coupled with mass spectrometry (GC-MS) has also been used for the identification of organic compounds, and this compound is mentioned in the context of compounds synthesized from vanillic acid, which is analyzed by GC-MS researchgate.netijsrst.comrjptonline.org. GC-MS is particularly useful for identifying components in complex mixtures by comparing their mass spectra to databases rjptonline.orgyoutube.com.

Static headspace gas chromatography (HS-GC) has been developed for the determination of residual solvents in bromhexine hydrochloride, highlighting GC's utility in quality control for volatile impurities chitkara.edu.in.

Spectroscopic Characterization of this compound and its Metabolites.

Spectroscopic techniques are essential for confirming the structure of this compound and its metabolites, as well as for quantitative analysis.

Mass Spectrometry for Structural Confirmation and Quantitative Analysis.

Mass Spectrometry (MS), often coupled with chromatography (LC-MS, GC-MS), provides crucial information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation sielc.comnih.govsielc.comjfda-online.comresearchgate.netdoe.govnih.govijsrst.comrjptonline.orgcreative-proteomics.comthegoodscentscompany.comdrugbank.comwikipedia.orgresearchgate.netresearchgate.net. LC-MS and LC-MS/MS are particularly valuable for the quantitative analysis of this compound in complex biological or pharmaceutical samples due to their sensitivity and selectivity nih.govresearchgate.net.

For related compounds like bromhexine, selected ion monitoring (SIM) in positive mode has been used for detection in LC-MS methods nih.gov. Predicted collision cross section values and MS/MS spectra for this compound hydrochloride are available in databases, which can be used for identification and characterization drugbank.comuni.lu.

Nuclear Magnetic Resonance (NMR) for Detailed Structural Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is a powerful technique for determining the detailed structure and connectivity of atoms within the this compound molecule sielc.comsielc.comjfda-online.comijsrst.comthegoodscentscompany.comrsc.org. NMR provides information on the chemical environment of different nuclei, allowing for the assignment of peaks to specific atoms in the molecule.

NMR spectroscopy is routinely used in the synthesis and characterization of organic compounds, including intermediates and final products related to this compound ijsrst.comresearchgate.netresearchgate.netrsc.orgresearchgate.net. For example, 1H NMR and 13C NMR spectra are used to confirm the structure of synthesized compounds, with chemical shifts reported in parts per million (ppm) relative to internal standards like tetramethylsilane (B1202638) (TMS) or residual protons in deuterated solvents ijsrst.comrsc.org.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification.

UV-Vis spectrophotometry is a simple and economical method often used for the quantitative determination of compounds that absorb light in the ultraviolet or visible region of the spectrum ijsr.netresearchgate.netnih.govjocpr.comresearchgate.net. This compound and related compounds like bromhexine exhibit absorbance in the UV region, making UV-Vis spectrophotometry applicable for their quantification ijsr.net.

Spectrophotometric methods for bromhexine typically involve measuring the absorbance of solutions at the maximum wavelength of absorption, which is often around 267-270 nm . Derivative spectrophotometry can also be employed to improve selectivity and resolve overlapping spectra nih.govjocpr.com. Some methods involve derivatization reactions to produce colored products that can be measured in the visible region researchgate.netresearchgate.net. For example, a method for bromhexine involved diazotization and coupling to form a yellow azo dye with maximum absorption at 405 nm researchgate.net.

The Beer-Lambert law forms the basis of quantitative analysis by UV-Vis spectrophotometry, where the absorbance is directly proportional to the concentration of the analyte . UV-Vis spectrophotometry is applied for quality control and content uniformity analysis of pharmaceutical formulations containing related compounds ijsr.net.

Here is a summary of some reported UV-Vis detection wavelengths for related compounds:

Detection MethodWavelength (nm)AnalytesSource
UV210, 245, 315Bromhexine sielc.comsielc.com
UV240Bromhexine, Impurities B & C nih.gov
UV225Bromhexine HCl, Baicalin jfda-online.com
UV248Bromhexine HCl ijsr.net
UV-Vis Spectrophotometry267-270Bromhexine
Spectrophotometry245.6, 380Bromhexine, Oxytetracycline nih.gov
UV Spectrophotometry220, 233.8Bromhexine Hydrochloride, Salbutamol Sulphate jocpr.com
Spectrophotometry405Bromhexine Hydrochloride (after derivatization) researchgate.net
Spectrophotometry800Bromhexine HCl (after reaction) researchgate.net

Method Development and Validation for this compound Analysis in Biological Matrices from Preclinical Studies.

Comprehensive method development and validation are critical steps in the analysis of drug compounds and their metabolites in biological matrices during preclinical studies. These processes ensure the reliability, accuracy, and reproducibility of quantitative data used to support pharmacokinetic and toxicokinetic evaluations chemicalbook.comcuhk.edu.cn. Bioanalytical methods for quantifying analytes in biological fluids such as blood, serum, plasma, and urine are essential for medicinal product development cuhk.edu.cnuni.lu.

Method validation typically involves assessing several key parameters, including selectivity, lower limit of quantification, linearity, range, accuracy, precision, matrix effects, and stability of the analyte in the biological matrix cuhk.edu.cnuni.luepa.gov. Guidelines from regulatory bodies, such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), provide detailed criteria for bioanalytical method validation uni.luepa.gov. For preclinical toxicology studies conducted under Good Laboratory Practice (GLP) standards, method validation is generally performed for each animal species uni.lu.

Common analytical techniques employed for the quantitative determination of drugs in biological matrices include hyphenated techniques, with Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) being a method of choice in many bioanalytical laboratories due to its high selectivity and sensitivity cuhk.edu.cn. Sample preparation from complex biological matrices is a crucial step aimed at removing interfering components and concentrating the analyte of interest cuhk.edu.cn. Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are widely used for this purpose.

While the principles and general approaches to method development and validation for analyzing compounds in biological matrices from preclinical studies are well-established and documented in scientific literature and regulatory guidelines chemicalbook.comcuhk.edu.cnuni.luepa.gov, specific detailed research findings, experimental data tables, or validated methods explicitly for the analysis of this compound in biological matrices from preclinical studies were not identified in the consulted sources. Therefore, detailed content regarding specific methodologies, parameters, or findings for this compound in this context cannot be provided based on the information retrieved.

Subject: Future Directions in this compound Academic Research

This article focuses solely on potential future directions in the academic research of the chemical compound this compound, strictly adhering to the provided outline.

This compound is a chemical compound that has been identified as a mucolytic agent patsnap.comdrugbank.com. Its primary mechanism of action involves the disruption of mucus glycoproteins, leading to reduced mucus viscosity and enhanced clearance patsnap.com. It is structurally related to vanillic acid derivatives researcher.liferesearchgate.netchemicalbook.comresearchgate.net and cyclohexylamine (B46788) is noted as a building block for mucolytics including this compound wikipedia.org. While established information exists regarding its basic properties and mechanism, academic research continues to explore potential avenues for deeper understanding and application. The following sections outline prospective areas for future investigation.

Future Directions in Brovanexine Academic Research

Q & A

Q. What are the key pharmacological properties of Brovanexine that justify its use in respiratory tract infection studies?

this compound, a bromhexine derivative, exhibits mucolytic and expectorant properties, making it suitable as an adjunct to antibacterials in respiratory infections. Its mechanism involves reducing mucus viscosity and enhancing clearance, though structural modifications (e.g., acetyloxy and dibromo substituents) may improve stability or bioavailability compared to bromhexine. Researchers should prioritize comparative pharmacokinetic studies to validate these properties in controlled models .

Q. How can researchers ensure reproducibility in synthesizing this compound hydrochloride for preclinical studies?

Synthesis protocols must include detailed characterization of intermediates and final products using NMR, HPLC, and elemental analysis. emphasizes documenting reaction conditions (solvents, catalysts, purification steps) and providing CAS registry numbers (e.g., 54340-61-3 for this compound) for unambiguous identification. For novel derivatives, spectral data and purity thresholds (>95%) are critical .

Q. What in vitro assays are recommended to evaluate this compound’s mucolytic activity?

Standard assays include viscoelasticity measurements of sputum samples, ciliary beat frequency analysis in tracheal epithelia, and quantification of sulfhydryl groups in mucus glycoproteins. Researchers should validate results against positive controls (e.g., N-acetylcysteine) and account for pH/temperature variations that may affect enzymatic degradation .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s bioavailability be resolved across species-specific pharmacokinetic studies?

Discrepancies often arise from differences in metabolic enzymes (e.g., cytochrome P450 isoforms) or administration routes. Methodological solutions include:

  • Cross-species comparative studies with standardized dosing (mg/kg).
  • Population pharmacokinetic modeling to account for inter-individual variability.
  • Bioanalytical validation using LC-MS/MS to ensure accurate plasma concentration measurements .

Q. What experimental designs are optimal for assessing this compound’s adjunctive efficacy with antibacterials in chronic respiratory infections?

Utilize in vivo models of chronic Pseudomonas aeruginosa infection with metrics such as bacterial load reduction, cytokine profiling (IL-6, TNF-α), and histopathological scoring of lung tissue. Randomization and blinding are essential to minimize bias. Advanced studies should integrate transcriptomic analysis to identify this compound’s impact on host-pathogen interactions .

Q. How can researchers address the lack of long-term safety data for this compound in preclinical models?

Implement longitudinal toxicity studies spanning ≥6 months, monitoring hepatic/renal function, hematological parameters, and histopathology. Dose-ranging experiments should identify NOAEL (No Observed Adverse Effect Level) and compare results to existing bromhexine toxicity profiles. Meta-analysis of fragmented data using PRISMA guidelines can highlight knowledge gaps .

Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships in heterogeneous patient cohorts?

Mixed-effects models or Bayesian hierarchical models are preferred for handling variability in age, comorbidities, and concomitant therapies. Sensitivity analyses should test assumptions about missing data, and machine learning techniques (e.g., random forests) can identify subpopulations with divergent responses .

Methodological Considerations

  • Data Contradiction Analysis : Compare studies using systematic review tools (e.g., ROBINS-I for bias assessment) and stratify findings by experimental conditions (e.g., in vitro vs. in vivo) .
  • Structural-Activity Relationship (SAR) Studies : Use molecular docking simulations to map this compound’s interactions with mucin proteins, validated by mutagenesis assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brovanexine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Brovanexine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.